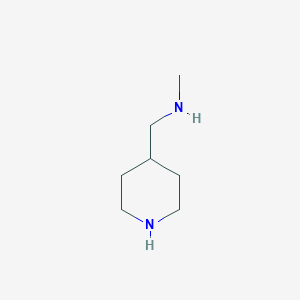

N-Methyl-1-(piperidin-4-YL)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

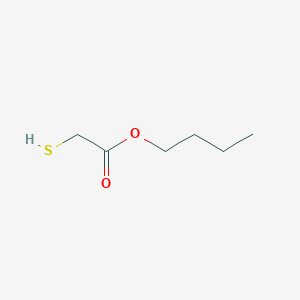

“N-Methyl-1-(piperidin-4-YL)methanamine” is a chemical compound with the molecular formula C7H16N2 . It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .

Synthesis Analysis

The synthesis of “N-Methyl-1-(piperidin-4-YL)methanamine” involves several steps. Unfortunately, the exact process is not detailed in the available resources .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(piperidin-4-YL)methanamine” consists of a piperidine ring with a methyl group attached to one of the nitrogen atoms . The average molecular weight is 128.215 Da .Chemical Reactions Analysis

“N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides . It is also used in the exploration of N-substituted piperidin-4-yl-methanamine derivatives to investigate and improve the interactions with the CXCR4 binding site .Physical And Chemical Properties Analysis

“N-Methyl-1-(piperidin-4-YL)methanamine” has a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 128.131348519 g/mol .Aplicaciones Científicas De Investigación

Drug Discovery

- Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods : The methods of application or experimental procedures vary depending on the specific therapeutic application. For example, Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .

- Results : The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Synthesis of Indole-Carboxamides

- Application : (1-methyl-4-piperidinyl)methanamine is used as a reagent in the synthesis of novel indole-carboxamides .

Synthesis of Neurotropic Alphavirus Inhibitors

- Application : “N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphavirus .

Biological Studies

- Application : “N-Methyl-1-(piperidin-4-YL)methanamine” has found widespread applications in LOX-family-related biological studies .

Synthesis of Novel Indole-Carboxamides

- Application : “N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides .

LOX-family-related Biological Studies

Safety And Hazards

Propiedades

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCZCMDLWNCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562777 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(piperidin-4-YL)methanamine | |

CAS RN |

126579-26-8 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)